N-甲基-3,4-二甲基苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

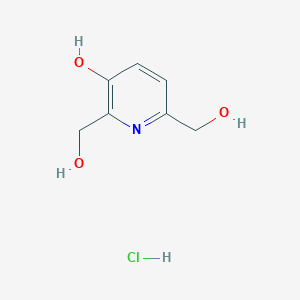

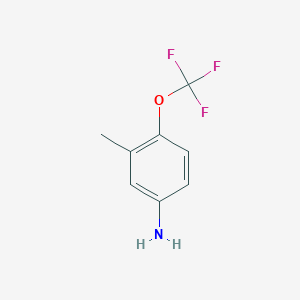

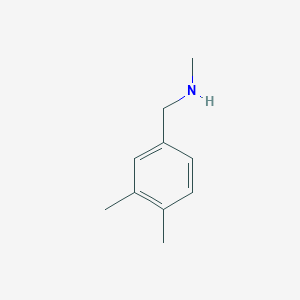

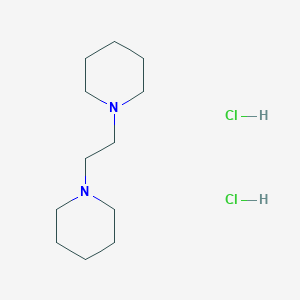

N-Methyl-3,4-dimethylbenzylamine is an organic compound. The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . It is a colorless liquid and is used as a catalyst for the formation of polyurethane foams and epoxy resins .

Synthesis Analysis

N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium .Molecular Structure Analysis

The molecular formula of N-Methyl-3,4-dimethylbenzylamine is C10H15N . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Chemical Reactions Analysis

N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .Physical And Chemical Properties Analysis

N-Methyl-3,4-dimethylbenzylamine has a density of 0.9 g/mL at 25 °C . Its boiling point is 183-184 °C/765 mmHg and its melting point is -75 °C .科学研究应用

1. Catalytic Transformations in Organic Synthesis

N-Methyl-3,4-dimethylbenzylamine and its derivatives have been utilized in various catalytic transformations. For instance, a study by Li, Cai, and Shi (2010) demonstrated the use of palladium-catalyzed carbonylation of substituted N,N-dimethylbenzylamines. This methodology was applied in synthesizing fragments of variolaric acid (Hu Li, Gui-Xin Cai, & Zhangjie Shi, 2010).

2. Conformational Studies

The compound has been subject to conformational studies to understand its molecular structure better. Research by Li, Bernstein, and Seeman (1992) investigated the equilibrium conformations of benzylamine and N,N-dimethylbenzylamine, contributing to our understanding of the torsional vibration progressions associated with these molecules (Shi-Ning Li, E. Bernstein, & J. I. Seeman, 1992).

3. Involvement in Enzymatic Reactions

N-Methyl-3,4-dimethylbenzylamine and related compounds have been studied in the context of enzymatic reactions. For example, Hsu and Mandell (1973) explored the enzymatic N-methylation of tryptamine and β-phenylethylamine, providing insights into the potential existence of multiple N-methyltransferases in the brain (L. Hsu & A. Mandell, 1973).

4. Applications in Polymer Chemistry

The compound has applications in polymer chemistry, as evidenced by research conducted by Fryauf, Strehmel, and Fedtke (1993). They investigated the effect of N,N-dimethylbenzylamine on the reaction of glycidyl ethers with primary aromatic amines, revealing insights into etherification and homopolymerization processes (K. Fryauf, V. Strehmel, & M. Fedtke, 1993).

安全和危害

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIGIUHCAXXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3,4-dimethylbenzylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)